molecular formula C7H9N3O B1373596 6-amino-N-methylpyridine-2-carboxamide CAS No. 1250316-47-2

6-amino-N-methylpyridine-2-carboxamide

Cat. No.: B1373596
CAS No.: 1250316-47-2
M. Wt: 151.17 g/mol
InChI Key: WAKIEWSGUFDZRS-UHFFFAOYSA-N
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Description

6-amino-N-methylpyridine-2-carboxamide is a chemical compound with the molecular formula C7H9N3O It is a derivative of pyridine, characterized by the presence of an amino group at the 6th position, a methyl group at the nitrogen atom, and a carboxamide group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-N-methylpyridine-2-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with pyridine-2-carboxylic acid.

    Amidation: The carboxylic acid group is converted to a carboxamide group through an amidation reaction using ammonia or an amine.

    N-Methylation: The nitrogen atom is methylated using methyl iodide or a similar methylating agent.

    Amination: The final step involves introducing the amino group at the 6th position through a nucleophilic substitution reaction using an appropriate amine source.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:

    Catalysts: Using catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure: Controlling temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

6-amino-N-methylpyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Ammonia or primary amines for substitution reactions.

Major Products

    Oxidation: Formation of pyridine-2,6-dicarboxamide.

    Reduction: Formation of 6-amino-N-methylpyridine-2-amine.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

6-amino-N-methylpyridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 6-amino-N-methylpyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    2-amino-6-methylpyridine: Similar structure but lacks the carboxamide group.

    6-methylpyridine-2-carboxamide: Similar structure but lacks the amino group.

    N-methylpyridine-2-carboxamide: Similar structure but lacks the amino group at the 6th position.

Uniqueness

6-amino-N-methylpyridine-2-carboxamide is unique due to the presence of both an amino group and a carboxamide group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

6-amino-N-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-9-7(11)5-3-2-4-6(8)10-5/h2-4H,1H3,(H2,8,10)(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKIEWSGUFDZRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250316-47-2
Record name 6-amino-N-methylpyridine-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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